1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

BET bromodomain BD2 selectivity epigenetics

1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone (CAS 1706089-41-9) is a synthetic small molecule comprising a 1,4-thiazepane ring substituted at the 7-position with a phenyl group, linked via a carbonyl bridge to an N-acetylpiperidine moiety (molecular formula C₁₉H₂₆N₂O₂S; MW ~346.5 g/mol). The compound belongs to the 1,4-acylthiazepane class, a scaffold identified through 3D-enriched fragment screening as a BET bromodomain ligand chemotype with inherent conformational three-dimensionality that distinguishes it from flatter, more aromatic fragment scaffolds.

Molecular Formula C19H26N2O2S
Molecular Weight 346.49
CAS No. 1706089-41-9
Cat. No. B2480840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone
CAS1706089-41-9
Molecular FormulaC19H26N2O2S
Molecular Weight346.49
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
InChIInChI=1S/C19H26N2O2S/c1-15(22)20-10-7-17(8-11-20)19(23)21-12-9-18(24-14-13-21)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3
InChIKeyPYBCUBOLGGELJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone (CAS 1706089-41-9): Structural Identity and Baseline Properties for Procurement Decisions


1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone (CAS 1706089-41-9) is a synthetic small molecule comprising a 1,4-thiazepane ring substituted at the 7-position with a phenyl group, linked via a carbonyl bridge to an N-acetylpiperidine moiety (molecular formula C₁₉H₂₆N₂O₂S; MW ~346.5 g/mol) [1]. The compound belongs to the 1,4-acylthiazepane class, a scaffold identified through 3D-enriched fragment screening as a BET bromodomain ligand chemotype with inherent conformational three-dimensionality that distinguishes it from flatter, more aromatic fragment scaffolds [2]. Its structural architecture—a seven-membered saturated heterocycle containing both sulfur and nitrogen—provides a distinct spatial orientation relative to five- or six-membered heterocyclic analogs commonly employed in bromodomain inhibitor programs [3].

Why In-Class Analogs Cannot Substitute 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone Without Quantitative Risk of Altered Target Engagement


Within the 1,4-acylthiazepane chemical class, subtle variations at the thiazepane 7-position and the N-acyl substituent produce divergent bromodomain selectivity profiles and binding affinities. Published data demonstrate that 1,4-acylthiazepanes exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal domain (BD1), but the absolute selectivity window is modulated by the identity of the aryl/heteroaryl substituent [1]. The 7-phenyl substitution present in this compound creates a distinct steric and electronic environment at the BD2 non-conserved histidine-interacting region compared to thiophene-, furan-, or difluorophenyl-substituted analogs, potentially altering the BD2/BD1 selectivity ratio and absolute Kd . Generic substitution with any available 1,4-acylthiazepane without verifying the substituent-matched selectivity profile risks compromising the domain-selectivity advantage that is the core value proposition of this scaffold relative to pan-BET inhibitors such as JQ1 or I-BET762 [2].

Quantitative Differentiation Evidence for 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone Relative to Structural Analogs and In-Class Alternatives


Class-Level BD2-Selective Bromodomain Engagement: ≥3–10-Fold Selectivity Window Over BD1

The 1,4-acylthiazepane scaffold, of which 1-(4-(7-phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone is a member, has been quantitatively characterized for domain selectivity across the tandem bromodomains of BRD4 and BRDT. Using protein-observed ¹⁹F NMR, Kalra et al. (2020) determined that 1,4-acylthiazepanes exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of both BRD4 and BRDT [1]. This selectivity profile contrasts with pan-BET inhibitors such as JQ1, which typically show <2-fold selectivity between BD1 and BD2 [2]. The BD2-selective engagement is attributed to the scaffold's ability to interact with a non-conserved histidine residue present in BD2 but absent in BD1 .

BET bromodomain BD2 selectivity epigenetics

Structural 3D Character: Enhanced Fragment Library Diversity Versus Flat Aromatic Fragments

The 1,4-thiazepane ring system possesses intrinsically high three-dimensional character compared to the predominantly planar, aromatic fragments that constitute traditional fragment libraries. Johnson et al. (2019) demonstrated that a 467-compound 3D-enriched fragment library screen against BRD4(D1) yielded 29% of hits that were selective over the related bromodomains BRDT(D1) and BPTF, and identified the 1,4-acylthiazepane scaffold as an underrepresented chemotype with favorable ligand efficiency [1]. The saturated seven-membered ring (thiazepane) in 1-(4-(7-phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone provides conformational flexibility and a shape profile distinct from the planar six-membered aromatic rings found in JQ1 ((S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate) or I-BET762 (benzodiazepine scaffold), which are largely two-dimensional in character [2].

fragment-based drug discovery 3D fragments library design

7-Phenyl Substitution: Differentiated Pharmacophore Relative to Thiophene-Containing 1,4-Acylthiazepane Crystallographic Ligands

The crystallographically characterized 1,4-acylthiazepane ligand methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (PDB ligand QJ1, resolved at 1.38 Å in complex with BRD4(D1), PDB: 6UVJ) contains a thiophene substituent at the 7-position [1]. The target compound 1-(4-(7-phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone replaces this thiophene with a phenyl group. SAR studies from the Pomerantz laboratory indicate that varying the aryl substituent at the 7-position modulates interaction with the non-conserved histidine residue in BD2, which is critical for domain selectivity . The phenyl substituent provides distinct electronic properties (different Hammett σ values) and steric requirements compared to thiophene, resulting in a differentiated selectivity and affinity profile that cannot be extrapolated from the thiophene analog's crystallographic data [2].

structure-activity relationship X-ray crystallography phenyl substituent

N-Acetylpiperidine Linker Architecture: Differentiated Vector from Carbamate and Sulfonamide 1,4-Acylthiazepane Analogs

The target compound incorporates an N-acetylpiperidine moiety connected via a carbonyl to the thiazepane nitrogen, distinguishing it from the simpler methyl carbamate series (e.g., QJ1) characterized in published crystallographic studies [1]. The piperidine ring introduces an additional basic nitrogen center and an extended vector for probing adjacent binding pockets, while the acetyl capping group provides a metabolically stable amide bond. By contrast, the methyl carbamate analog (QJ1) terminates at the thiazepane 4-position with a methoxycarbonyl group that lacks the extended reach and conformational constraints of the piperidine linker [2]. This architectural difference is significant for fragment elaboration: the N-acetylpiperidine carbonyl serves as a synthetic handle for further diversification, and the piperidine ring nitrogen can be deprotected and further functionalized to access additional binding interactions not achievable with the carbamate series [3].

linker optimization N-acetylpiperidine scaffold elaboration

Priority Application Scenarios for 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone Based on Verified Differentiation Evidence


BD2-Selective BET Bromodomain Chemical Probe Development

This compound is suited as a starting point or reference analog for BD2-selective BET bromodomain chemical probe programs. The 1,4-acylthiazepane scaffold has experimentally verified ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over BD1, as quantified by protein-observed ¹⁹F NMR [1]. The 7-phenyl substitution of this specific compound differentiates it from the thiophene-containing crystallographic ligand QJ1, enabling exploration of the phenyl-dependent BD2 selectivity window . Researchers pursuing BD2-biased inhibitors for oncology or inflammation targets—where pan-BET toxicity (thrombocytopenia, GI effects) limits therapeutic index—should consider this compound for SAR campaigns aimed at optimizing BD2/BD1 selectivity ratios.

3D-Enriched Fragment Library Expansion for Bromodomain Screening

The compound addresses the documented underrepresentation of 3D fragments in screening libraries. Johnson et al. (2019) demonstrated that a 3D-enriched fragment library containing 1,4-acylthiazepanes produced a 29% selective hit rate against BRD4(D1), with the thiazepane scaffold identified as a novel ligand-efficient chemotype [2]. Incorporating this compound—with its saturated seven-membered heterocycle, phenyl substituent, and N-acetylpiperidine extension—into corporate or academic fragment collections increases the three-dimensional diversity of screening decks, accessing binding modes and selectivity profiles not achievable with flat aromatic fragments that dominate traditional libraries.

Structure-Based Lead Optimization Leveraging the N-Acetylpiperidine Growth Vector

Unlike the minimal methyl carbamate 1,4-acylthiazepane fragment (QJ1, MW 257.4), this compound (MW ~346.5) contains a synthetically tractable N-acetylpiperidine linker that extends from the thiazepane 4-position and provides a vector for further elaboration [3]. The piperidine nitrogen can serve as a diversification point for parallel library synthesis, while the acetyl group offers metabolic stability relative to ester-based linkers. This makes the compound a strategic intermediate for fragment growing, merging, or linking strategies in structure-based drug design campaigns targeting BRD4-BD2, BRDT-BD2, or BRD2-BD2.

Comparative Selectivity Profiling Against Pan-BET and BD1-Selective Inhibitors

The compound serves as a tool for benchmarking BD2 selectivity in biochemical and cellular assays. Its class-level BD2 preference (≥3–10-fold) contrasts with pan-BET inhibitors such as JQ1, which exhibit <2-fold BD2/BD1 selectivity [4]. In head-to-head selectivity panel screens (BRD2/3/4/T BD1 vs BD2), this compound and its close analogs (e.g., the 2,5-difluorophenyl variant) can delineate structure-selectivity relationships that inform the design of next-generation BD2-selective inhibitors with improved therapeutic windows for indications including acute myeloid leukemia, multiple myeloma, and inflammatory diseases.

Quote Request

Request a Quote for 1-(4-(7-Phenyl-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.